D-Threoninol
Overview
Description
D-Threoninol: is an amino alcohol derivative of threonine, an essential amino acid. It is known for its role as a chiral building block in organic synthesis and has applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Threoninol can be synthesized from D-threonine. The synthesis involves the reduction of the carboxyl group of D-threonine to an alcohol group, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of reducing agents and catalysts to facilitate the conversion of D-threonine to this compound. The process may involve steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: D-Threoninol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in photochemical reactions, particularly in the context of DNA and RNA modifications .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding aldehydes or ketones, while substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry: D-Threoninol is used as a chiral building block in the synthesis of complex organic molecules. It is also employed in the development of photo-cross-linkers for DNA and RNA modifications .
Biology: In biological research, this compound is used to create modified oligonucleotides for studying gene expression and regulation. It is also utilized in the development of nucleic acid-based drugs and diagnostic tools .
Medicine: It is used to enhance the stability and reactivity of nucleic acid-based drugs .
Industry: In the industrial sector, this compound is used in the production of various chemical compounds and materials. Its role as a chiral building block makes it valuable in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of D-threoninol involves its incorporation into nucleic acids, where it can participate in various chemical reactions. For example, this compound-linked azobenzene can induce changes in the thermal stability of DNA and RNA, affecting their structure and function . The molecular targets and pathways involved include interactions with nucleic acids and proteins, leading to changes in gene expression and regulation .
Comparison with Similar Compounds
L-Threoninol: Similar to D-threoninol but with a different stereochemistry.
3-Cyanovinylcarbazole: A photo-cross-linker that can be used in place of this compound for DNA modifications.
Pyranocarbazole: Another photo-cross-linker that can be used in DNA and RNA modifications.
Uniqueness: this compound is unique due to its specific stereochemistry, which allows for selective interactions with nucleic acids and proteins. This makes it particularly valuable in the development of nucleic acid-based drugs and diagnostic tools .
Properties
IUPAC Name |
(2S,3S)-2-aminobutane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-IMJSIDKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44520-55-0 | |
Record name | (2S,3S)-2-Amino-1,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=44520-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3S)-2-Amino-butane-1,3-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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